molecular formula C12H15BrSi B13664388 1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene CAS No. 871707-26-5

1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene

Cat. No.: B13664388
CAS No.: 871707-26-5
M. Wt: 267.24 g/mol
InChI Key: UGUFGFCMNHROPT-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene is an organic compound with the molecular formula C12H15BrSi. This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl-ethynyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene can be synthesized through a multi-step process. One common method involves the palladium-catalyzed coupling reaction between 1-bromo-2-methylbenzene and trimethylsilylacetylene . The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.

Major Products

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene involves its reactivity towards various chemical reagents. The bromine atom and the trimethylsilyl-ethynyl group play crucial roles in its chemical behavior. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene is unique due to the presence of both a methyl group and a trimethylsilyl-ethynyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications.

Properties

CAS No.

871707-26-5

Molecular Formula

C12H15BrSi

Molecular Weight

267.24 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15BrSi/c1-10-9-11(5-6-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3

InChI Key

UGUFGFCMNHROPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C[Si](C)(C)C)Br

Origin of Product

United States

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